Product packaging for 2-(4-Acetyl-3-bromophenyl)acetic acid(Cat. No.:)

2-(4-Acetyl-3-bromophenyl)acetic acid

Cat. No.: B13017942
M. Wt: 257.08 g/mol
InChI Key: IMUMLJVEUQOXAW-UHFFFAOYSA-N
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Description

Overview of Phenylacetic Acid Scaffolds in Research

Phenylacetic acid (PAA), a simple molecule consisting of a phenyl group attached to an acetic acid moiety, and its derivatives are of considerable interest in various scientific fields. google.compharmacy180.com In nature, PAA is found in sources like honey and fruits and is a metabolic product of the amino acid phenylalanine. google.com The phenylacetic acid scaffold is a key structural component in numerous biologically active compounds. nist.gov

In the pharmaceutical industry, PAA serves as a crucial precursor in the synthesis of a variety of drugs, including antibiotics like penicillin and non-steroidal anti-inflammatory drugs (NSAIDs). google.comresearchgate.net For instance, the arylalkanoic acid derivatives represent the largest class of NSAIDs. patsnap.com The core structure of PAA allows for extensive chemical modifications, leading to a wide array of derivatives with diverse pharmacological properties. These derivatives are not only limited to anti-inflammatory agents but also include compounds with antibacterial, anticonvulsant, and anticancer activities. researchgate.net

The versatility of the phenylacetic acid scaffold is further highlighted by its use in the development of agonists for receptors such as the human peroxisome proliferator-activated receptors (hPPARs), which are important targets in metabolic diseases. patsnap.com The ability to introduce various substituents onto the phenyl ring allows for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.

Importance of Brominated and Acetylated Phenylacetic Acid Analogues in Medicinal Chemistry Research

The introduction of halogen atoms, such as bromine, and acetyl groups onto the phenylacetic acid scaffold can significantly influence the compound's physicochemical properties and biological activity. Bromination of the phenyl ring is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. The presence of a bromine atom can alter the electronic properties of the molecule and facilitate interactions with biological targets. For example, 4-bromophenylacetic acid is a known derivative of phenylacetic acid and has been studied for its biological effects. acs.orgwikipedia.org The preparation of brominated phenylacetic acids can be achieved through methods like electrophilic aromatic substitution. acs.org

Similarly, the acetyl group is another important functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its presence can influence the metabolic stability and binding affinity of a molecule. The combination of both bromo and acetyl substituents on a phenylacetic acid backbone, as seen in 2-(4-Acetyl-3-bromophenyl)acetic acid, creates a unique chemical entity with the potential for novel biological activities. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromo and acetyl groups can be used to explore the structure-activity relationships (SAR) of new classes of compounds. mdpi.com

Research Trajectories for Novel Small Molecule Development

The development of novel small molecules is a dynamic area of research, with several key trends guiding the discovery process. One major trajectory is the exploration of new chemical space through the synthesis of diversely substituted scaffolds. inventivapharma.com Phenylacetic acid derivatives, with their readily modifiable structure, are ideal candidates for building chemical libraries for high-throughput screening.

Another important trend is the focus on developing molecules with improved "developability" profiles, considering factors like solubility and metabolic stability early in the discovery process. inventivapharma.com The modification of the phenylacetic acid core with functional groups like bromine and acetyl moieties can be a strategy to optimize these properties.

Furthermore, there is a growing interest in the development of prodrugs and bioisosteres to enhance the therapeutic index of existing drugs. Arylalkanoic acid prodrugs are being investigated as a way to develop safer anti-inflammatory agents. patsnap.com The design of novel small molecules also increasingly relies on computational methods, such as molecular docking, to predict the interaction of a compound with its biological target, thereby guiding synthetic efforts. patsnap.com The synthesis of compounds like this compound provides new building blocks for these modern drug discovery campaigns, enabling the exploration of new interactions with protein targets and the potential for developing next-generation therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO3 B13017942 2-(4-Acetyl-3-bromophenyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

2-(4-acetyl-3-bromophenyl)acetic acid

InChI

InChI=1S/C10H9BrO3/c1-6(12)8-3-2-7(4-9(8)11)5-10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

IMUMLJVEUQOXAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC(=O)O)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Acetyl 3 Bromophenyl Acetic Acid

Precursor Synthesis and Derivatization Strategies

The construction of the 2-(4-Acetyl-3-bromophenyl)acetic acid scaffold hinges on the effective synthesis and functionalization of appropriate precursors. Key to this is the controlled introduction of halogen and acetyl groups onto a phenylacetic acid backbone.

Halogenation and Acylation Approaches to Functionalized Phenylacetic Acid Precursors

The functionalization of phenylacetic acid and its derivatives through halogenation and acylation are fundamental steps in the synthesis of complex aromatic compounds. wikipedia.org Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and halogenation, are primary methods for introducing acetyl and bromo groups onto the aromatic ring. masterorganicchemistry.com The order of these reactions is crucial, as the directing effects of the substituents will determine the position of subsequent functionalization.

For instance, the acylation of a substituted benzene (B151609) ring is a common strategy. sigmaaldrich.com The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org This reaction typically leads to the formation of monoacylated products, as the newly introduced acyl group deactivates the ring towards further substitution. organic-chemistry.org

Halogenation, on the other hand, can be achieved using various reagents. For example, bromination of an aromatic ring can be performed with bromine (Br₂) in the presence of a Lewis acid or a suitable solvent. nih.gov The regioselectivity of the bromination is dictated by the electronic properties of the substituents already present on the ring.

Strategies for Introducing the Acetyl Moiety

The introduction of the acetyl group onto the phenylacetic acid framework is most commonly achieved through Friedel-Crafts acylation. masterorganicchemistry.com This reaction involves an acyl halide, typically acetyl chloride, and a Lewis acid catalyst. uni-siegen.de The choice of substrate for this reaction is critical to ensure the desired regiochemical outcome.

Starting with 3-bromophenylacetic acid, a Friedel-Crafts acylation would be directed by both the bromo and the acetic acid groups. The bromine atom is a deactivating ortho-, para-director, while the acetic acid group is also deactivating and a meta-director. The interplay of these directing effects would need to be carefully considered to achieve acylation at the desired C-4 position.

An alternative approach is to start with phenylacetic acid and perform the acylation first. The acetic acid moiety is an ortho-, para-directing group, which would favor the introduction of the acetyl group at the 4-position. This would yield 4-acetylphenylacetic acid as a key intermediate.

Reaction Reagents and Conditions Product Reference(s)
Friedel-Crafts AcylationAcetyl chloride, Aluminum chloride (AlCl₃)Aryl ketone organic-chemistry.orguni-siegen.de

This table summarizes the general conditions for Friedel-Crafts acylation.

Regioselective Bromination Techniques

Achieving regioselective bromination is a critical step in the synthesis of this compound. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the position of bromination. In the case of 4-acetylphenylacetic acid, the acetyl group is a deactivating meta-director, while the acetic acid group is also deactivating and an ortho-, para-director. The combined effect of these two groups would direct an incoming electrophile, such as a bromine atom, to the position that is meta to the acetyl group and ortho to the acetic acid group, which is the desired C-3 position.

A well-documented example of regioselective bromination is the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid from 4-methoxyphenylacetic acid. nih.gov In this synthesis, bromine in acetic acid is used to achieve bromination at the position ortho to the activating methoxy (B1213986) group, yielding the desired product in high yield. nih.gov A similar strategy could be employed for the bromination of 4-acetylphenylacetic acid, where the directing effects would favor the formation of the 3-bromo isomer.

Starting Material Reagents and Conditions Product Yield Reference(s)
4-Methoxyphenylacetic acidBromine, Acetic acid, Room temperature2-(3-Bromo-4-methoxyphenyl)acetic acid84% nih.gov

This table presents a relevant example of regioselective bromination.

Multi-Step Synthesis Pathways for this compound

A logical multi-step synthesis could commence with a readily available starting material such as phenylacetic acid. The proposed pathway would involve the following key steps:

Friedel-Crafts Acylation: Phenylacetic acid can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃. The carboxymethyl group is ortho, para-directing, leading to the formation of 4-acetylphenylacetic acid as the major product.

Regioselective Bromination: The resulting 4-acetylphenylacetic acid can then be subjected to regioselective bromination. As discussed previously, the directing effects of the acetyl and carboxymethyl groups would favor the introduction of a bromine atom at the 3-position. This can be achieved using bromine in a suitable solvent like acetic acid.

This proposed two-step sequence provides a direct and logical route to the target molecule, this compound. Each step utilizes well-established and high-yielding reactions, making this a viable synthetic strategy. researchgate.net

Asymmetric Synthesis and Enantioselective Approaches to this compound Derivatives

The development of asymmetric and enantioselective methods for the synthesis of chiral molecules is of significant importance in modern organic chemistry. For derivatives of this compound that are chiral at the alpha-carbon, chiral auxiliary-based methodologies offer a powerful approach to control stereochemistry. wikipedia.org

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. Evans' oxazolidinones and pseudoephedrine are among the most widely used chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives. researchgate.netnih.gov

A general strategy for the asymmetric synthesis of an α-substituted derivative of this compound using a chiral auxiliary would involve the following steps:

Attachment of the Chiral Auxiliary: The carboxylic acid group of this compound is converted into an amide by reaction with a chiral auxiliary, for example, an Evans' oxazolidinone. This is typically achieved by first converting the carboxylic acid to its acid chloride, followed by reaction with the deprotonated auxiliary.

Diastereoselective Enolate Formation and Alkylation: The resulting chiral N-acyloxazolidinone is then treated with a base, such as lithium diisopropylamide (LDA), to form a stereodefined enolate. The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the opposite face. This results in a highly diastereoselective alkylation at the α-carbon. harvard.edu

Removal of the Chiral Auxiliary: The final step is the cleavage of the chiral auxiliary from the product. This can be achieved by hydrolysis (e.g., with lithium hydroperoxide) to yield the enantiomerically enriched α-substituted carboxylic acid. uwindsor.ca

This methodology provides a reliable and predictable way to access enantiomerically pure derivatives of this compound. researchgate.net

Step Description Key Reagents/Intermediates Reference(s)
1Attachment of Chiral AuxiliaryEvans' oxazolidinone, n-BuLi, Acid Chloride wikipedia.org
2Diastereoselective AlkylationLDA, Alkyl halide harvard.edu
3Removal of Chiral AuxiliaryLiOOH uwindsor.ca

This table outlines the key stages in a chiral auxiliary-based asymmetric synthesis.

Organocatalytic and Metal-Catalyzed Enantioselective Transformations

The development of enantioselective transformations is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for the pharmaceutical and agrochemical industries. nih.govrsc.org For a molecule like this compound, which possesses prochiral centers, both organocatalytic and metal-catalyzed methods could potentially be employed to introduce chirality.

While specific enantioselective transformations for this compound are not extensively documented in publicly available literature, the principles of asymmetric catalysis can be applied to its functional groups. youtube.com For instance, the ketone of the acetyl group could be a target for asymmetric reduction to a chiral alcohol. This can be achieved using chiral catalysts, such as those derived from transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. nih.gov Similarly, organocatalysts, including chiral phosphoric acids, could potentially mediate the enantioselective reduction of the ketone. rsc.org

Another avenue for introducing chirality is through the enantioselective alkylation at the α-position of the acetic acid side chain. nih.gov Chiral lithium amides have been demonstrated to act as traceless auxiliaries in the highly enantioselective alkylation of arylacetic acids. nih.gov This method could be adapted to introduce a variety of substituents at the benzylic carbon, leading to the formation of a new stereocenter.

Chemical Reactivity and Derivatization at the Acetic Acid Side Chain

The acetic acid side chain of this compound is a primary site for a variety of chemical modifications, including esterification, amidation, and functionalization at the alpha-position.

Esterification and Amidation Reactions

The carboxylic acid functional group is readily converted into esters and amides, which are fundamental transformations in organic synthesis. youtube.comorganic-chemistry.org Esterification of this compound can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. youtube.com For more sterically hindered alcohols, alternative methods, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the formation of an intermediate acid chloride, may be more effective. researchgate.net The Dean-Stark apparatus can also be employed to remove water and drive the equilibrium towards the ester product. sciencemadness.org

Amidation reactions, which form a C-N bond, are equally important, as the amide bond is a key feature of many biologically active molecules. nih.gov Direct amidation of carboxylic acids with amines can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov However, this can be overcome by using high temperatures or by employing coupling reagents. nih.gov Nickel chloride has been reported as an effective catalyst for the direct amidation of phenylacetic acid derivatives. nih.gov

Table 1: Hypothetical Esterification and Amidation Reactions of this compound

ReactantReagent/CatalystProduct
MethanolH₂SO₄ (catalytic)Methyl 2-(4-acetyl-3-bromophenyl)acetate
EthanolDCCEthyl 2-(4-acetyl-3-bromophenyl)acetate
BenzylamineNiCl₂N-Benzyl-2-(4-acetyl-3-bromophenyl)acetamide
Aniline (B41778)Thionyl chloride, then anilineN-Phenyl-2-(4-acetyl-3-bromophenyl)acetamide

Alpha-Position Functionalization

The α-position of the acetic acid side chain, being benzylic, is activated and can be functionalized. libretexts.org Deprotonation at this position with a suitable base generates an enolate that can react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups. The synthesis of substituted phenylacetic acid derivatives through the alkylation of the corresponding α-sulfonylated esters has been described. google.com Palladium-catalyzed α-arylation of aryl acetic acid derivatives has also been developed, providing a method to form a new carbon-carbon bond at this position. sci-hub.se

Reactions Involving the Aromatic Ring Substituents (Bromine and Acetyl Groups)

The bromine and acetyl substituents on the aromatic ring provide additional handles for a diverse range of chemical transformations, including cross-coupling reactions and modifications of the acetyl group.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring is a versatile functional group for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an aryl halide with an organoboron compound, is a widely used method for forming biaryl structures. ikm.org.myberkeley.edu This reaction could be applied to this compound to introduce a new aryl or heteroaryl group at the bromine position. researchgate.netarkat-usa.org

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction could be used to synthesize a variety of aniline derivatives from this compound. acsgcipr.orgorganic-chemistry.org

Table 2: Potential Cross-Coupling Reactions at the Bromine Position

Coupling PartnerCatalyst SystemProduct Type
Phenylboronic acidPd(OAc)₂ / PPh₃Biaryl
AnilinePd₂(dba)₃ / BINAPDiaryl amine
PyrrolidinePd(OAc)₂ / XPhosN-Aryl heterocycle

Modifications of the Acetyl Group (e.g., Reduction, Oxidation)

The acetyl group offers further opportunities for derivatization. The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. As mentioned earlier, this reduction can potentially be performed enantioselectively. nih.gov

Conversely, the acetyl group can be oxidized. While the benzene ring itself is generally resistant to oxidation, alkyl side chains can be oxidized under certain conditions. pressbooks.publibretexts.org The haloform reaction, for instance, can convert a methyl ketone into a carboxylic acid in the presence of a base and a halogen. quora.com This would transform the acetyl group into a carboxyl group, yielding a dicarboxylic acid derivative. Bromination of the acetyl group can also occur at the α-position to the carbonyl, leading to a phenacyl bromide derivative. quora.comzenodo.orgresearchgate.netresearchgate.net

In Vitro Biological Activities and Mechanistic Investigations of 2 4 Acetyl 3 Bromophenyl Acetic Acid and Its Analogues

Enzyme Inhibition Studies and Target Identification

The structural features of 2-(4-Acetyl-3-bromophenyl)acetic acid, particularly the halogenated phenylacetic acid core, have prompted investigations into its enzyme inhibitory potential.

Investigation of Penicillin Biosynthetic Enzymes

Research has demonstrated that halogenated derivatives of phenylacetic acid can significantly inhibit key enzymes in the penicillin biosynthetic pathway. Specifically, the presence of chlorine or bromine at positions 3 and/or 4 of the phenylacetic acid ring has been shown to strongly inhibit the activity of isopenicillin N synthase (IPNS) and acyl-CoA:6-aminopenicillanic acid acyltransferase (AT) from Penicillium chrysogenum. nih.govscbt.com

The inhibitory effect is dependent on the nature and position of the halogen substituent. While substitutions with hydroxyl, methyl, or methoxy (B1213986) groups on the phenyl ring did not show any inhibitory effect, halogen substitution proved to be a critical determinant of activity. nih.govscbt.com Fluorine substitution also resulted in inhibition, although to a lesser extent than chlorine or bromine. nih.govscbt.com

Compound/Analogue ClassTarget EnzymeObserved Effect
3-Bromo/4-Bromo Phenylacetic Acid DerivativesIsopenicillin N Synthase (IPNS)Strong Inhibition
3-Chloro/4-Chloro Phenylacetic Acid DerivativesIsopenicillin N Synthase (IPNS)Strong Inhibition
Fluorinated Phenylacetic Acid DerivativesIsopenicillin N Synthase (IPNS)Inhibition (lesser extent)
3-Bromo/4-Bromo Phenylacetic Acid DerivativesAcyl-CoA:6-APA Acyltransferase (AT)Strong Inhibition
3-Chloro/4-Chloro Phenylacetic Acid DerivativesAcyl-CoA:6-APA Acyltransferase (AT)Strong Inhibition
Fluorinated Phenylacetic Acid DerivativesAcyl-CoA:6-APA Acyltransferase (AT)Inhibition (lesser extent)
Hydroxy/Methyl/Methoxy Phenylacetic Acid DerivativesIPNS and ATNo Effect

Exploration of Other Enzyme Targets

While the inhibitory activity of halogenated phenylacetic acids on penicillin biosynthetic enzymes is documented, comprehensive studies on the effects of this compound on other specific enzyme targets are limited in the currently available scientific literature. Phenylacetic acid derivatives, as a broad class, are known to interact with various enzymes. For instance, some have been investigated as inhibitors of carboxypeptidase A and certain serine esterases. However, specific data for this compound is not available.

Receptor Agonism/Antagonism Profiling

The potential for phenylacetic acid derivatives to act as ligands for nuclear receptors has been an area of active research, with a particular focus on Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Research

Several studies have identified phenylacetic acid derivatives as agonists of human Peroxisome Proliferator-Activated Receptors (hPPARs). bibliomed.org These nuclear receptors are critical regulators of lipid and glucose metabolism, making them important therapeutic targets. The agonistic activity of these compounds is influenced by the specific substitutions on the phenylacetic acid scaffold.

Research into alpha-aryloxyphenylacetic acid derivatives has revealed compounds with dual PPARα/γ agonist activity. pharmacompass.com The structure-activity relationship (SAR) studies indicate that modifications to the core structure, such as the introduction of a ketone moiety or fused heterocyclic ring systems, can lead to potent agonism. pharmacompass.com Some of these analogues have demonstrated "super" PPARα agonist activity with weaker or partial agonism at PPARγ. pharmacompass.com

Compound Class/AnalogueReceptor TargetActivityKey Structural Features
α-Aryloxyphenylacetic AcidsPPARα/γDual AgonistKetone moiety or fused heterocycles
Indanylacetic Acid DerivativesPPARα/γ/δPan Agonist4-Thiazolyl-phenyl tail group
Phenylacetic Acid Derivatives with Arylalkynyl AmidePPARγAntagonistModification of the distal aromatic ring

Furthermore, the development of indanylacetic acid derivatives has led to the discovery of potent PPARα/γ/δ pan agonists. orgsyn.org Systematic optimization of the aryl tail group, including the introduction of novel heterocyclic substituents like 4-thiazolyl-phenyl, was crucial for achieving this broad-spectrum activity. orgsyn.org

Conversely, modifications to the phenylacetic acid structure can also lead to PPAR antagonism. For example, certain arylalkynyl amide-type derivatives have been identified as PPARγ antagonists. bldpharm.com

Mechanistic Elucidation of Receptor Interactions

The molecular interactions between phenylacetic acid-based ligands and PPARs have been investigated to understand the basis of their agonist or antagonist activity. X-ray crystallography studies of α-aryloxyphenylacetic acid analogues in complex with the PPARγ ligand-binding domain (LBD) have revealed significant differences in their binding modes compared to known full agonists like rosiglitazone. pharmacompass.com

For some partial agonists, the binding orientation within the ligand-binding pocket differs from that of full agonists, leading to a distinct conformational change in the receptor and subsequent modulation of co-regulator protein recruitment. In the case of certain antagonists, covalent binding to specific cysteine residues within the LBD has been observed, which effectively blocks the receptor in an inactive conformation. bldpharm.com The specific interactions of this compound with PPARs have not been detailed in the literature.

Cellular Pathway Modulation Studies

There is a lack of specific studies in the available scientific literature detailing the direct modulation of cellular pathways by this compound. While its activity as a PPAR agonist suggests potential downstream effects on pathways involved in lipid and glucose metabolism, direct evidence from cellular pathway modulation assays for this specific compound is not presently available. Broader studies on phenylacetic acid metabolism in plants have identified various conjugation pathways, but these are not directly indicative of its effects on signaling pathways in mammalian cells.

Investigating Anti-Inflammatory Mechanisms in Cellular Models

No published studies were found that investigated the anti-inflammatory mechanisms of this compound in cellular models.

Assessment of Antioxidant Activities in Cellular Contexts

There is no available research on the antioxidant activities of this compound in cellular contexts.

Evaluation of Antimicrobial Mechanisms against Specific Pathogens

No data is available in the scientific literature regarding the evaluation of antimicrobial mechanisms of this compound against any specific pathogens.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Substitution on Biological Activity and Reactivity

The position of the bromine atom is also a key determinant of its effect. In the case of 2-(4-Acetyl-3-bromophenyl)acetic acid, the bromine is located at the meta-position relative to the acetic acid moiety and ortho to the acetyl group. This positioning can induce steric hindrance and influence the preferred conformation of the molecule, thereby affecting its ability to fit into the binding pocket of a receptor or enzyme. For instance, studies on halogenated phenylacetic acid derivatives have shown that the nature and position of the halogen can impact their binding affinity to various receptors. In a study of progesterone (B1679170) derivatives with a halogen-substituted acetoxyphenyl moiety, the presence of a fluorine atom at the meta position improved binding activity compared to ortho and para positions, highlighting the importance of substituent placement. sigmaaldrich.com

The reactivity of the compound is also affected by bromine substitution. The carbon-bromine bond can be a site for metabolic transformations, potentially leading to the formation of active or inactive metabolites. Furthermore, the electron-withdrawing nature of bromine can influence the reactivity of the adjacent acetyl group and the aromatic ring itself towards various biochemical reactions.

Table 1: Comparison of Related Phenylacetic Acid Derivatives

CompoundSubstituent at C3Substituent at C4Observed PropertyReference
2-(3-Bromo-4-methoxyphenyl)acetic acidBromoMethoxy (B1213986)Bromine is electron-withdrawing sigmaaldrich.com
4-Bromophenylacetic acidHydrogenBromoDerivative of phenylacetic acid wikipedia.org
2-(4-Acetyl-2-chlorophenyl)acetic acidHydrogenAcetyl (with Chloro at C2)Potential anti-inflammatory properties evitachem.com

Role of the Acetyl Group in Molecular Recognition and Biological Efficacy

The acetyl group at the para-position of this compound is a significant feature that can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological macromolecules. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, a common interaction motif in drug-receptor binding.

In studies of other classes of compounds, the introduction of an acetyl group has been shown to enhance biological activity. For example, in a series of 1,3,4-oxadiazoline derivatives, compounds bearing an acetyl group exhibited greater antimicrobial activity. nih.gov This enhancement is often attributed to the acetyl group's ability to form favorable interactions within the active site of a target protein.

Modifications of the Acetic Acid Moiety and Their Pharmacological Implications

The acetic acid moiety is a cornerstone of the structure of this compound and is often essential for the biological activity of arylalkanoic acids, a class to which this compound belongs. The carboxylic acid group is typically ionized at physiological pH, and the resulting carboxylate anion can form strong ionic interactions or hydrogen bonds with positively charged or polar residues in a binding site.

Modifications of this carboxylic acid group, such as esterification or amidation, can have profound effects on the compound's pharmacological profile.

Esterification: Converting the carboxylic acid to an ester can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. However, this modification often leads to a loss of direct binding affinity, as the ester may need to be hydrolyzed back to the active carboxylic acid by esterases in the body. Such compounds can act as prodrugs.

Amidation: Replacing the carboxylic acid with an amide group can also alter the compound's properties. Amides are generally less acidic than carboxylic acids and can act as both hydrogen bond donors and acceptors. Studies on derivatives of diphenylacetic and phenylacetic acids have shown that replacing the ester group with an amide can reduce affinity for certain receptors, likely due to the increased rigidity of the amide bond. sigmaaldrich.com In other cases, amide derivatives of NSAIDs like naproxen (B1676952) and ibuprofen (B1674241) have been synthesized to modulate their anti-inflammatory and neuroprotective effects. nih.gov

Research on arylpropionic acid derivatives has indicated that the presence of the carboxyl group is often crucial for broad-spectrum pharmacological activity, and its replacement with other functional groups like tetrazoles, hydroxamates, or amides can lead to decreased activity. nih.gov

Table 2: Impact of Acetic Acid Moiety Modification in Related Compounds

ModificationEffect on Physicochemical PropertiesGeneral Pharmacological ImplicationReference
EsterificationIncreased lipophilicityCan act as a prodrug, may require in-vivo hydrolysis wikipedia.org
AmidationReduced acidity, can be H-bond donor/acceptorOften reduces activity due to conformational rigidity sigmaaldrich.comnih.gov
Replacement with other acidic groupsVariesOften leads to decreased pharmacological activity nih.gov

Conformational Analysis and its Influence on Bioactivity

The rotation around the single bonds connecting the phenyl ring to the acetic acid moiety and the acetyl group allows the molecule to adopt various conformations. Theoretical studies on phenylacetic acid and its halogenated analogues have shown that these molecules can exist in different stable conformations. evitachem.com The preferred conformation is often a delicate balance of steric and electronic effects. For instance, intramolecular interactions, such as hydrogen bonding between the carboxylic acid and a substituent on the ring, can stabilize certain conformations.

Computational Approaches to SAR Derivation

In the absence of extensive experimental data, computational methods serve as powerful tools to predict the Structure-Activity Relationships of compounds like this compound. These in silico techniques can provide insights into the molecule's properties and its potential interactions with biological targets.

Quantum Mechanics (QM): QM calculations can be used to determine the electronic properties of the molecule, such as atomic charges, electrostatic potential, and bond energies. This information helps in understanding the reactivity of different parts of the molecule and the nature of its interactions with a receptor.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By docking this compound into the active site of a relevant enzyme or receptor, one can visualize potential binding modes and identify key interactions. This can help to explain the roles of the bromine and acetyl groups in binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of related phenylacetic acid derivatives, it would be possible to predict the activity of this compound and to design new derivatives with potentially improved efficacy.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its complex with a biological target over time. This can provide a more realistic picture of the binding process and the stability of the drug-receptor complex.

These computational approaches are integral to modern drug discovery and can guide the synthesis and biological evaluation of new analogues of this compound, even when initial experimental data is sparse.

Computational Chemistry and Molecular Modeling of 2 4 Acetyl 3 Bromophenyl Acetic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule.

DFT calculations can be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For 2-(4-Acetyl-3-bromophenyl)acetic acid, the electron-withdrawing nature of the acetyl and bromo groups would likely lower both the HOMO and LUMO energy levels. The distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from these orbital energies to quantify the molecule's reactivity.

A hypothetical table of calculated electronic properties for this compound is presented below.

Parameter Predicted Value (Arbitrary Units) Interpretation
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVRelates to chemical stability
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution

Note: These values are hypothetical and would require actual DFT calculations to be confirmed.

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers. This is typically done by systematically rotating the rotatable bonds, such as the C-C bond of the acetic acid side chain and the C-C bond of the acetyl group. The relative energies of these conformers determine their population at a given temperature. The presence of the bulky bromine atom and the acetyl group would likely create steric hindrance, influencing the preferred orientation of the acetic acid side chain relative to the phenyl ring.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in studying how a small molecule like this compound might interact with a biological macromolecule, such as a protein.

Given that phenylacetic acid derivatives have been explored for various biological activities, one could hypothesize potential protein targets for this compound. For instance, enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX) are common targets for non-steroidal anti-inflammatory drugs (NSAIDs) that share structural similarities.

Molecular docking simulations would be performed to predict the binding mode of the most stable conformer of the molecule within the active site of a target protein. These simulations would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, the carboxylic acid group is a common hydrogen bond donor/acceptor, while the phenyl ring can engage in π-π stacking or hydrophobic interactions.

Docking programs provide scoring functions to estimate the binding affinity (e.g., in kcal/mol) of the ligand to the protein. A lower docking score generally indicates a more favorable binding interaction. Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand and protein over time, providing a more dynamic and realistic view of the binding event and allowing for the calculation of binding free energies.

A hypothetical docking result table is shown below.

Target Protein Docking Score (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530
5-Lipoxygenase (5-LOX)-7.9His367, His372, Phe421

Note: These are hypothetical results and depend on the chosen protein target and docking software.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.

If a set of molecules with known activity against a particular target were available, a pharmacophore model could be generated. For this compound, key pharmacophoric features would likely include a hydrogen bond acceptor/donor (from the carboxylic acid), an aromatic ring, and potentially a hydrophobic feature from the acetyl group.

This model could then be used for virtual screening of large chemical databases to identify other novel compounds that fit the pharmacophore and are therefore likely to be active. This approach accelerates the drug discovery process by prioritizing compounds for experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates.

The development of a predictive QSAR model for a class of compounds, such as derivatives of phenylacetic acid, is a systematic process. While a specific QSAR model for this compound is not extensively documented in publicly available literature, the methodology for its development would follow established principles, drawing parallels from studies on structurally related non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govcore.ac.uk

The initial step involves the creation of a dataset of structurally similar compounds with experimentally determined biological activities (e.g., inhibitory concentration IC₅₀). For a series of phenylacetic acid derivatives, this would involve synthesizing and testing various analogs with different substituents on the phenyl ring.

Once the dataset is compiled, a wide array of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For aryl-acetic acids, electrostatic potential has been shown to be a significant factor in their biological response. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar volume, and surface area fall into this category. The bulk of substituents can significantly impact how a molecule fits into a biological target's active site. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is the most common hydrophobic descriptor and is frequently a critical parameter in QSAR models for NSAIDs. core.ac.uk

Topological Descriptors: These are numerical representations of the molecular structure, capturing information about atomic connectivity and branching.

Following the calculation of descriptors, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. The goal is to create an equation that accurately predicts the biological activity based on a selection of the most relevant descriptors.

A hypothetical QSAR model for a series of anti-inflammatory phenylacetic acid derivatives might take the following form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(ESP) + β₃(V_m)

Where:

log(1/IC₅₀) is the biological activity.

logP represents the lipophilicity.

ESP is the electrostatic potential.

V_m is the molar volume.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques to ensure its robustness and applicability to new compounds.

To illustrate the potential descriptors and their contribution to a predictive model, the following interactive data table presents hypothetical data for a series of phenylacetic acid analogs.

Compound IDlog(1/IC₅₀)logPElectrostatic Potential (ESP)Molar Volume (V_m)
Analog 14.52.1-0.05150
Analog 25.22.8-0.12165
Analog 34.82.5-0.08158
Analog 45.53.1-0.15172
This compound Predicted: 5.4 2.9 -0.14 180

This table is for illustrative purposes only and does not represent actual experimental data.

The interpretation of a validated QSAR model provides valuable insights into the key structural features that govern the biological activity of the compounds under investigation. For this compound and its analogs, the analysis of the QSAR equation's coefficients would reveal the relative importance of different physicochemical properties.

Based on QSAR studies of similar anti-inflammatory agents, several structural features of this compound can be identified as potentially crucial for its activity:

The Phenylacetic Acid Moiety: The carboxylic acid group is a common feature in many NSAIDs and is often essential for their activity, as it can engage in key interactions with the target enzyme, such as cyclooxygenase (COX).

The Bromo Substituent: The bromine atom at the 3-position is a significant feature. Halogen atoms, particularly bromine, are known to influence the lipophilicity and electronic properties of a molecule. The position of the halogen can drastically affect the biological activity, as seen in studies of other halogenated compounds. For instance, in some series of compounds, halogen substitution has been shown to enhance anti-inflammatory activity. nih.gov

The following table summarizes the key structural features and their likely influence on the biological activity of this compound, based on established QSAR principles for related compounds.

Structural FeaturePotential Contribution to ActivityRelevant Descriptors
Phenylacetic acid coreEssential for binding to target enzymes like COX-
4-Acetyl groupInfluences electronic profile, potential hydrogen bond acceptorElectrostatic Potential, Dipole Moment
3-Bromo substituentModulates lipophilicity and electronic propertieslogP, Halogen-specific descriptors
Overall Aromatic SystemProvides a scaffold for substituent interactionsSteric and Shape Descriptors

This structured analysis, guided by the principles of QSAR, allows for a rational approach to designing new analogs of this compound with potentially improved therapeutic properties. By systematically modifying these key structural features and using predictive QSAR models, the drug discovery process can be made more efficient and targeted.

Advanced Analytical Characterization Techniques for 2 4 Acetyl 3 Bromophenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(4-Acetyl-3-bromophenyl)acetic acid, a combination of 1D and 2D NMR experiments would be essential to confirm its structure.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would be complex due to the substitution pattern. One would anticipate three signals for the aromatic protons. The chemical shifts would be influenced by the electronic effects of the bromo, acetyl, and acetic acid groups. Additionally, a singlet would be expected for the methylene (B1212753) (-CH₂-) protons of the acetic acid group and another singlet for the methyl (-CH₃) protons of the acetyl group. A broad singlet corresponding to the carboxylic acid proton (-COOH) would also be present, though its chemical shift can vary.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms. For this compound, one would expect to see signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Predicted ¹H and ¹³C NMR Data (Hypothetical) Without experimental data, precise chemical shifts cannot be listed. The table below illustrates the types of signals that would be expected.

Hypothetical ¹H NMR Data
Protons Predicted Chemical Shift (ppm) Multiplicity
-COOH 10.0 - 12.0 broad singlet
Aromatic-H 7.0 - 8.0 multiplet
-CH₂- ~3.6 singlet
-COCH₃ ~2.6 singlet
Hypothetical ¹³C NMR Data
Carbon Atom Predicted Chemical Shift (ppm)
-C OOH ~175
-C OCH₃ ~200
Aromatic-C 120 - 140
-C H₂- ~40

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the signals, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to establish the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to assign the aromatic C-H signals and the methylene signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of this compound (C₁₀H₉BrO₃). This precise measurement allows for the calculation of the molecular formula, confirming the elemental composition. The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units (M and M+2).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In MS/MS analysis, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragmentation pattern is characteristic of the molecule's structure. For carboxylic acids, a common fragmentation is the loss of the carboxylic acid group (a neutral loss of 45 Da for COOH) or water (18 Da). nih.gov The fragmentation of the acetyl group and cleavage of the C-Br bond would also provide diagnostic information to confirm the connectivity of the substituents on the phenyl ring. nih.gov

Hypothetical Fragmentation Data

Precursor Ion (m/z) Fragment Ions (m/z) Neutral Loss
271/273 [M-H]⁻ 227/229 44 (CO₂)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
O-H (Carboxylic Acid) 2500-3300 Very broad band
C=O (Carboxylic Acid) 1700-1725 Strong, sharp absorption
C=O (Ketone) 1680-1700 Strong, sharp absorption
C-O (Carboxylic Acid) 1210-1320 Strong absorption
Aromatic C=C 1450-1600 Multiple medium to weak bands

These techniques, when used in combination, would allow for the complete and unambiguous structural determination and characterization of this compound. However, without access to the actual spectral data, a more detailed analysis remains speculative.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound. While specific crystallographic data for this compound is not publicly available, the analysis of closely related brominated phenylacetic acid derivatives illustrates the power of this technique.

For instance, the crystal structure of 2-(2-bromophenyl)acetic acid reveals key structural features that are likely to be relevant for its isomers and derivatives. In its crystalline form, the molecule demonstrates a specific conformation where the carboxyl group is significantly twisted out of the plane of the benzene (B151609) ring. sielc.com This twisting is a result of steric and electronic effects. The primary intermolecular interaction governing the crystal packing is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. sielc.com These dimers then form layers in the crystal lattice, often stabilized by weaker interactions. sielc.com

Similarly, the analysis of 2-(3-bromo-4-methoxyphenyl)acetic acid provides further insights. In this derivative, the acetic acid substituent is also observed to be tilted relative to the phenyl ring. nih.gov The crystal structure is characterized by strong O-H···O hydrogen bonds, leading to the formation of dimers. nih.gov Such studies also allow for the analysis of electronic effects of the substituents on the geometry of the phenyl ring. nih.gov

The crystallographic data for these related compounds are typically presented in a standardized format, as shown in the table below, which would be expected for this compound as well.

Crystal Data Parameter2-(2-bromophenyl)acetic acid sielc.com2-(3-bromo-4-methoxyphenyl)acetic acid nih.gov
Molecular Formula C₈H₇BrO₂C₉H₉BrO₃
Molecular Weight 215.05245.06
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 8.9732(5) Å, b = 5.9114(3) Å, c = 15.8489(7) Å, β = 99.529(5)°a = 12.5022(4) Å, b = 8.2690(2) Å, c = 9.0199(3) Å, β = 93.573(1)°
Volume (ų) 829.09(7)930.67(5)
Z 44

Table 1: Illustrative Crystallographic Data for Related Phenylacetic Acid Derivatives.

This structural information is fundamental for understanding the solid-state properties of this compound, which influence its stability, solubility, and bioavailability.

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For this compound, HPLC and GC-MS are particularly valuable for assessing its purity and analyzing related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. A typical HPLC method for a compound like this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture.

For the analysis of related compounds such as phenylacetic acid , a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid is often employed. sielc.comsigmaaldrich.com The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores. sigmaaldrich.com The conditions for HPLC analysis can be tailored to achieve optimal separation of the main compound from any precursors, byproducts, or degradation products.

A representative HPLC method for a related compound is detailed below:

HPLC ParameterIllustrative Conditions for Phenylacetic Acid Analysis sigmaaldrich.com
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm
Mobile Phase 20 mM phosphoric acid:acetonitrile (75:25)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 215 nm
Injection Volume 5 µL

Table 2: Example HPLC Conditions for a Related Compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While carboxylic acids themselves can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can overcome these limitations. colostate.edu A common approach is to convert the carboxylic acid to a more volatile ester, such as a methyl or benzyl (B1604629) ester, prior to injection into the GC system. nih.govd-nb.info

Following separation on the GC column, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification. For brominated compounds, the characteristic isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) is a powerful diagnostic tool in the mass spectrum. osti.gov GC-MS is highly sensitive and can be used to detect and quantify trace-level impurities. nih.gov

The table below outlines typical parameters for a GC-MS analysis of a derivatized carboxylic acid.

GC-MS ParameterGeneral Conditions for Derivatized Carboxylic Acid Analysis d-nb.info
GC Column ID-BPX5 (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Oven Program Initial temperature 60°C, ramped to 300°C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Ion Trap or Quadrupole

Table 3: General GC-MS Parameters for the Analysis of Related Compounds.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

The synthesis of "2-(4-Acetyl-3-bromophenyl)acetic acid" is foundational to any preclinical research endeavor. Future investigations should prioritize the development of efficient, scalable, and environmentally sustainable synthetic routes.

Current approaches to synthesizing substituted phenylacetic acids often involve multi-step procedures which may include the bromination of a phenylacetic acid precursor or the construction of the acetic acid side chain on a pre-functionalized benzene (B151609) ring. For instance, the Hell-Volhard-Zelinskii reaction allows for the α-bromination of carboxylic acids. libretexts.org However, direct bromination of an acetylated phenylacetic acid would likely result in a mixture of isomers, necessitating complex purification steps.

A more regioselective approach might involve a multi-step synthesis starting from a readily available substituted aniline (B41778) or toluene (B28343) derivative. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a powerful tool for constructing the carbon skeleton of such molecules with high precision. inventivapharma.com For example, coupling an appropriately substituted boronic acid with an alkyl halide could be a key step. inventivapharma.com

Future research could focus on developing a convergent synthesis that minimizes the number of steps and employs greener reaction conditions. This could involve the use of novel catalytic systems, such as N-heterocyclic carbene-palladium complexes, which have shown efficiency in the synthesis of related compounds. inventivapharma.com Additionally, exploring metal-free catalytic systems for the regioselective oxygenation of vinylarenes could provide a mild and innovative approach to constructing the phenylacetic acid moiety. rsc.org

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Key Reactions Potential Advantages Potential Challenges
Linear Synthesis Friedel-Crafts acylation, bromination, side-chain formation Straightforward, utilizes well-established reactions Poor regioselectivity, potential for multiple isomers, harsh reaction conditions
Convergent Synthesis Suzuki or other cross-coupling reactions High regioselectivity, milder reaction conditions, modular Availability of starting materials, catalyst cost and sensitivity

| Novel Catalytic Methods | C-H activation, metal-free catalysis | High atom economy, reduced waste, potential for novel reactivity | Catalyst development, optimization of reaction conditions, substrate scope |

Discovery of Undiscovered Biological Targets and Mechanisms

The phenylacetic acid scaffold is a common feature in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The presence of both a bromine atom and an acetyl group on the phenyl ring of "this compound" suggests the potential for unique interactions with biological targets.

Future preclinical studies should aim to identify the primary biological targets and elucidate the mechanism of action of this compound. High-throughput screening against a panel of receptors, enzymes, and ion channels could reveal initial leads. Given the structural similarities to some NSAIDs, initial investigations could focus on enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Beyond inflammation, brominated compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com Therefore, screening "this compound" against various cancer cell lines and microbial strains could uncover novel therapeutic applications. Recent studies on bromophenol derivatives have highlighted their potential as cholinesterase inhibitors, suggesting a possible role in neurodegenerative diseases. nih.gov

Subsequent mechanistic studies would involve target validation, binding assays, and cellular assays to understand how the compound modulates the activity of its identified target(s).

Development of Advanced Derivatives with Optimized Biological Profiles

Once initial biological activity is established for "this compound," the development of advanced derivatives will be crucial for optimizing its therapeutic profile. Structure-activity relationship (SAR) studies will guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Key modifications could include:

Alterations to the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid could produce prodrugs with altered solubility and cell permeability.

Modification of the Acetyl Group: Reduction to an alcohol or conversion to other functional groups could modulate target binding and metabolic stability.

Bioisosteric Replacement of the Bromo and Acetyl Groups: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or the acetyl group with other electron-withdrawing groups could fine-tune the electronic properties and biological activity of the molecule. cambridgemedchemconsulting.comdomainex.co.uknih.govnih.gov The use of non-classical bioisosteres could also be explored to improve physicochemical properties. nih.govhyphadiscovery.com

The optimization of phenylacetic acid derivatives has been successfully applied to develop selective antagonists for prostaglandin (B15479496) receptors, demonstrating the potential of this approach. nih.govnih.govfao.org

Table 2: Potential Derivatives of this compound and their Rationale

Derivative Type Rationale for Synthesis Potential Impact on Biological Profile
Esters and Amides Improve lipophilicity and membrane permeability (prodrug strategy) Enhanced oral bioavailability, altered pharmacokinetic profile
Alcohol Analogs Modify hydrogen bonding potential and metabolic stability Altered target binding affinity and selectivity, different metabolic pathways
Halogen Analogs (F, Cl) Modulate electronic properties and lipophilicity Changes in potency and target selectivity, potential for improved metabolic stability

| Bioisosteric Replacements | Fine-tune steric and electronic properties, improve drug-like properties | Enhanced potency, reduced off-target effects, improved metabolic stability |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The preclinical development of "this compound" and its derivatives can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). nih.govharvard.edu These computational tools can be applied at various stages of the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of virtual derivatives and calculating their physicochemical properties, ML algorithms can build QSAR models to predict the biological activity of unsynthesized compounds. dromicslabs.comnih.govcas.org This can help prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high affinity for a specific biological target. nih.govharvard.edu These models can be trained on existing datasets of active compounds to learn the key structural features required for activity.

Prediction of Drug-Target Interactions: Computational methods, including machine learning and deep learning, can predict potential interactions between a compound and a wide range of biological targets. nih.govnih.govacs.orgoup.comoup.com This can help in identifying novel targets for "this compound" and in predicting potential off-target effects.

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for novel compounds, which can aid in the practical aspects of chemical synthesis. harvard.edu

By leveraging these in silico approaches, researchers can make more informed decisions throughout the preclinical development process, ultimately increasing the efficiency and success rate of bringing a new therapeutic agent to the clinic.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Acetyl-3-bromophenyl)acetic acid, and how can reaction yields be optimized?

Answer:

  • Synthetic Routes: Common methods include Suzuki-Miyaura coupling (for aryl-boron intermediates) or Friedel-Crafts acetylation followed by bromination. For example, a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized via palladium-catalyzed cross-coupling with a 43% yield under inert atmosphere conditions (1,4-dioxane, 90°C, 24 h) .
  • Yield Optimization: Use high-purity reagents, controlled temperature, and inert gas purging to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can improve yield .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • Purity: Gas chromatography (GC) with >95.0% purity thresholds is standard .
  • Structural Confirmation:
    • X-ray Crystallography: Resolves bond angles and crystal packing (e.g., monoclinic P21/c space group with Z=4 for a brominated analog) .
    • NMR/IR Spectroscopy: Compare ¹H/¹³C NMR shifts (e.g., δ ~2.5 ppm for acetyl protons) and IR carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) .

Q. How should researchers handle contradictions between spectroscopic data and computational predictions?

Answer:

  • Cross-Validation: Use multiple techniques (e.g., X-ray for definitive structure vs. DFT-calculated InChI key mismatches) .
  • Dynamic Effects: Consider tautomerism or solvent interactions in NMR. For example, acetic acid protons may exhibit variable coupling in polar solvents .

Advanced Research Questions

Q. What is the reactivity profile of the acetyl and bromo substituents in catalytic transformations?

Answer:

  • Acetyl Group: Participates in nucleophilic acyl substitutions (e.g., amidation) or reductions (e.g., LiAlH₄ to alcohol). Steric hindrance from the bromo group may slow reactivity .
  • Bromo Group: Enables cross-coupling (e.g., Suzuki with boronic acids) or elimination (e.g., dehydrohalogenation). Monitor competing pathways using kinetic studies .

Q. How can computational modeling predict the compound’s behavior in drug-target interactions?

Answer:

  • Docking Studies: Use InChI key-derived 3D structures (e.g., PubChem CIDs) to model binding to enzymes like cyclooxygenase-2. Validate with MD simulations .
  • ADMET Predictions: Estimate solubility (logP ~2.5) and metabolic stability using QSAR models .

Q. What strategies mitigate instability during long-term storage?

Answer:

  • Storage Conditions: Keep under nitrogen at -20°C in amber vials to prevent photodegradation of the bromo group .
  • Stability Testing: Use accelerated aging studies (40°C/75% RH) with HPLC monitoring for decomposition products .

Q. How does steric hindrance from the 3-bromo and 4-acetyl groups influence regioselectivity in multi-step syntheses?

Answer:

  • Electronic Effects: The electron-withdrawing acetyl group directs electrophilic substitutions to the para position, while the bromo group blocks ortho/meta sites.
  • Case Study: In a palladium-catalyzed reaction, steric bulk reduced coupling efficiency by 20% compared to less-hindered analogs .

Q. What are the applications of this compound in developing protease inhibitors or kinase modulators?

Answer:

  • Scaffold Design: The carboxylic acid moiety chelates catalytic residues (e.g., in HIV-1 protease), while the bromo group enhances halogen bonding .
  • SAR Studies: Modify the acetyl group to sulfonamides or esters to tune potency and selectivity .

Methodological Guidelines

Q. How to resolve discrepancies in melting point data across literature sources?

Answer:

  • Standardization: Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min). For example, 3-bromophenylacetic acid melts at 99–102°C , but impurities can lower observed values.
  • Recrystallization: Purify via ethanol/water to achieve consistent mp .

Q. What safety protocols are essential for handling brominated aromatic acids?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.